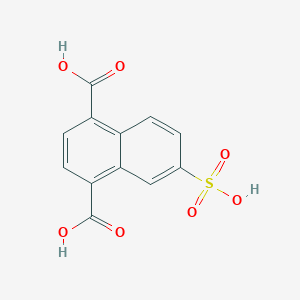
6-Sulfonaphthalene-1,4-dicarboxylic acid
Übersicht
Beschreibung
6-Sulfonaphthalene-1,4-dicarboxylic acid is a chemical compound with the molecular formula C12H8O7S. It is used in various scientific research applications due to its unique properties. This compound is commonly employed in organic synthesis and as a building block for designing functional materials, such as dyes and pharmaceuticals .
Wirkmechanismus
Target of Action
It is commonly employed in organic synthesis and as a building block for designing functional materials, such as dyes and pharmaceuticals .
Mode of Action
It is known to possess diverse applications due to its unique properties .
Pharmacokinetics
The compound is a white or off-white crystalline solid that is soluble in common solvents such as alcohols, ketones, and esters . It has poor water solubility .
Result of Action
It is known to be used in the synthesis of optically active compounds, the development of polymers with special functions, and as an intermediate in the preparation of other organic compounds .
Action Environment
The action, efficacy, and stability of 6-Sulfonaphthalene-1,4-dicarboxylic acid can be influenced by environmental factors . It should be stored at room temperature, protected from light and moisture . During use, appropriate personal protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract .
Vorbereitungsmethoden
The synthesis of 6-Sulfonaphthalene-1,4-dicarboxylic acid typically involves the sulfonation of naphthalene followed by carboxylation. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and carbon dioxide for carboxylation. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
6-Sulfonaphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include sulfuric acid for sulfonation, carbon dioxide for carboxylation, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Sulfonaphthalene-1,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the design of functional materials.
Biology: The compound is employed in the development of dyes and probes for biological studies.
Medicine: It serves as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial materials.
Vergleich Mit ähnlichen Verbindungen
6-Sulfonaphthalene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid:
2,6-Dicarboxynaphthalene: This compound has two carboxylic acid groups on a naphthalene ring but does not have a sulfonic acid group.
The presence of the sulfonic acid group in this compound makes it unique and provides additional reactivity and functionality compared to similar compounds.
Eigenschaften
IUPAC Name |
6-sulfonaphthalene-1,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7S/c13-11(14)8-3-4-9(12(15)16)10-5-6(20(17,18)19)1-2-7(8)10/h1-5H,(H,13,14)(H,15,16)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXLPXBXYWKJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















